Ethyl 2-(2-oxopyrrolidin-1-yl)butanoate
Overview
Description
Ethyl 2-(2-oxopyrrolidin-1-yl)butanoate is an organic compound with the molecular formula C10H17NO3. It is a derivative of pyrrolidinone and is known for its applications in various fields, including chemistry, biology, and medicine. This compound is often used as an intermediate in the synthesis of pharmaceuticals and other biologically active molecules.
Mechanism of Action
Target of Action
Ethyl 2-(2-oxopyrrolidin-1-yl)butanoate is primarily targeted by a bacterial strain, Tsukamurella tyrosinosolvens E105 , which acts as a biocatalyst . This strain was isolated from soil samples using the compound as the sole carbon source .
Mode of Action
The interaction of this compound with its target involves an enantioselective hydrolysis . The bacterial strain E105 catalyzes the hydrolysis of the racemic ethyl 2-(2-oxopyrrolidin-1-yl)butyrate to (S)-2-(2-oxopyrrolidin-1-yl) butyric acid .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the enantioselective hydrolysis of the compound . This process results in the production of (S)-2-(2-oxopyrrolidin-1-yl) butyric acid .
Pharmacokinetics
The compound’s bioavailability is likely influenced by its interaction with the bacterial strain e105 and the resulting hydrolysis .
Result of Action
The result of the action of this compound is the production of (S)-2-(2-oxopyrrolidin-1-yl) butyric acid . This compound is a chiral intermediate of Levetiracetam , a broad-spectrum antiepileptic drug .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and pH . The optimal reaction temperature and initial pH for the enantioselective hydrolysis of the compound by the bacterial strain E105 are 30 °C and 6.8, respectively .
Biochemical Analysis
Biochemical Properties
Ethyl 2-(2-oxopyrrolidin-1-yl)butanoate has been shown to interact with certain enzymes and proteins. For instance, a bacterial strain, Tsukamurella tyrosinosolvens E105, has been identified as a biocatalyst for the enantioselective hydrolysis of this compound . The nature of these interactions is primarily enzymatic, where the compound serves as a substrate for the enzyme .
Molecular Mechanism
The molecular mechanism of this compound is largely based on its interactions with enzymes. In the case of the bacterial strain Tsukamurella tyrosinosolvens E105, the compound is hydrolyzed in an enantioselective manner . This suggests that this compound may bind to the active site of the enzyme, leading to its hydrolysis .
Temporal Effects in Laboratory Settings
This suggests that the compound may have a certain degree of stability under these conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(2-oxopyrrolidin-1-yl)butanoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with pyrrolidinone under basic conditions. The reaction typically requires a base such as sodium ethoxide or potassium tert-butoxide and is carried out in an organic solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-oxopyrrolidin-1-yl)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield alcohol derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The ester group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Ethyl 2-(2-oxopyrrolidin-1-yl)butanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Serves as a precursor in the synthesis of pharmaceuticals, including antiepileptic drugs like levetiracetam.
Industry: Utilized in the production of fine chemicals and specialty materials
Comparison with Similar Compounds
Ethyl 2-(2-oxopyrrolidin-1-yl)butanoate can be compared with other similar compounds, such as:
Ethyl 2-(2-oxopyrrolidin-1-yl)acetate: Similar structure but with an acetate group instead of a butanoate group.
2-(2-Oxopyrrolidin-1-yl)acetamide: Known for its psychotropic and cerebroprotective effects.
Levetiracetam: An antiepileptic drug with a similar pyrrolidinone core structure
These compounds share structural similarities but differ in their functional groups and specific applications, highlighting the uniqueness of this compound in its specific uses and properties.
Properties
IUPAC Name |
ethyl 2-(2-oxopyrrolidin-1-yl)butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-3-8(10(13)14-4-2)11-7-5-6-9(11)12/h8H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDMCZAXOGVTRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)N1CCCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50560280 | |
Record name | Ethyl 2-(2-oxopyrrolidin-1-yl)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50560280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86815-10-3 | |
Record name | Ethyl α-ethyl-2-oxo-1-pyrrolidineacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86815-10-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-(2-oxopyrrolidin-1-yl)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50560280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Pyrrolidineacetic acid, α-ethyl-2-oxo-, ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.148 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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